4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound notable for its unique structural properties and diverse applications in scientific research and industry. This compound features a sulfonamide functional group, which is crucial for its biological activity.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that the compound might inhibit and replace paba (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
Based on the known action of sulfonamides, it can be inferred that the compound interferes with the folate synthesis pathway in bacteria, leading to the inhibition of bacterial growth and replication .
Pharmacokinetics
The compound is soluble in methanol , which suggests that it might have good bioavailability
Result of Action
Based on the known action of sulfonamides, it can be inferred that the compound’s action results in the inhibition of bacterial dna growth and cell division, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multiple steps starting from readily available precursors:
Synthesis of 1,2,3,4-Tetrahydroquinoline: : This is often prepared through catalytic hydrogenation of quinoline.
Sulfonylation: : The 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline intermediate is synthesized via reaction with propane-1-sulfonyl chloride under basic conditions.
Final Coupling Reaction: : The intermediate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a suitable base to yield the final product.
Industrial Production Methods
On an industrial scale, these reactions are optimized for efficiency, yield, and cost-effectiveness. Automated reactors and continuous flow processes are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the tetrahydroquinoline moiety, leading to dehydrogenation.
Reduction: : Reduction typically occurs at the sulfonamide group under strong reducing conditions.
Substitution: : Electrophilic substitution reactions are common, especially involving the benzene ring and the methyl group.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Bases: : Sodium hydroxide or potassium carbonate, often used in sulfonation reactions.
Major Products
Oxidized Derivatives: : Products formed from oxidation.
Reduced Products: : Products formed from reduction.
Substituted Derivatives: : Various products depending on the specific substitution reactions performed.
Scientific Research Applications
Chemistry
The compound is used as a catalyst in several organic reactions due to its stable yet reactive sulfonamide group.
Biology
4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibits antimicrobial properties, making it a candidate for studying bacterial inhibition mechanisms.
Medicine
The compound is explored for its potential therapeutic effects, particularly in targeting certain enzymes or receptors in disease pathways.
Industry
In industrial applications, it serves as an intermediate for synthesizing more complex molecules in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Compared to other sulfonamides, 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide stands out due to its specific structural modifications that enhance its stability and biological activity.
Similar Compounds
Sulfamethoxazole
Sulfadiazine
Sulfanilamide
While these compounds share a common sulfonamide backbone, their differing side chains and functional groups result in varied chemical properties and biological activities.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds. Fascinating stuff, right?
Properties
IUPAC Name |
4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-13-26(22,23)21-12-4-5-16-14-17(8-11-19(16)21)20-27(24,25)18-9-6-15(2)7-10-18/h6-11,14,20H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRMOICVHHBMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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